4-(5-Chloro-1H-indol-3-yl)butan-2-amine
Description
4-(5-Chloro-1H-indol-3-yl)butan-2-amine is a substituted indole derivative characterized by a chlorine atom at the 5-position of the indole ring and a butan-2-amine chain at the 3-position. Indole derivatives are widely studied for their diverse biological activities, particularly in neuroscience and pharmacology, due to their structural resemblance to neurotransmitters like serotonin.
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
4-(5-chloro-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C12H15ClN2/c1-8(14)2-3-9-7-15-12-5-4-10(13)6-11(9)12/h4-8,15H,2-3,14H2,1H3 |
InChI Key |
LLJFANWTHNNQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CNC2=C1C=C(C=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-1H-indol-3-yl)butan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole, which is commercially available or can be synthesized from indole through chlorination.
Alkylation: The 5-chloroindole undergoes alkylation with 4-bromobutan-2-amine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-(5-Chloro-1H-indol-3-yl)butan-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the indole ring or the amine group, leading to various reduced forms of the compound.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced indole derivatives or amines.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(5-Chloro-1H-indol-3-yl)butan-2-amine is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules, which can be used in the development of new materials or pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on cellular processes. It may serve as a probe to investigate signal transduction pathways or as a precursor for the synthesis of biologically active molecules.
Medicine
The compound’s structural similarity to natural indole derivatives makes it a candidate for drug development. It can be modified to enhance its pharmacological properties, potentially leading to new treatments for various diseases.
Industry
In the industrial sector, 4-(5-Chloro-1H-indol-3-yl)butan-2-amine can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-1H-indol-3-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 4-(5-Fluoro-1H-indol-3-yl)butan-2-amine (): Features a fluorine atom at the 5-position. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to chlorine.
- 4-(1H-Indol-3-yl)butan-2-amine (): The unsubstituted parent compound, lacking halogenation. Absence of the chloro group decreases lipophilicity and may reduce membrane permeability.
- 4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine (): Contains a pyridine ring at the 2-position of indole and a butan-1-amine chain.
Physicochemical Properties
*Calculated properties for the chloro analogue are inferred from structural analogs.
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